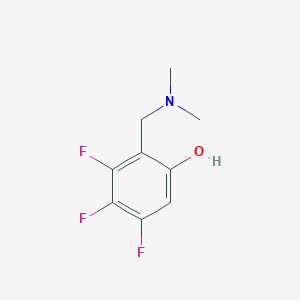
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Cat. No. B6318844
Key on ui cas rn:
704884-80-0
M. Wt: 205.18 g/mol
InChI Key: MPHZDBWEYMJVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06903239B2
Procedure details


400 g of 3,4,5-trifluorophenol are initially charged in 359 ml of 40% aqueous dimethylamine solution and cooled to 0° C. At 0-5° C., 243 ml of 37% aqueous formaldehyde solution are added dropwise within 90 min. Subsequently, the mixture is stirred at room temperature for 20 hours. The mixture is admixed with 600 ml of water and 500 ml of dichloromethane. The organic phase is removed, the aqueous phase is extracted once with dichloromethane, the combined organic phases are dried and the solvent is distilled off under reduced pressure. The crude product is taken up in 500 ml of water and adjusted to pH 1-2 with cooling in an ice bath using dilute hydrochloric acid. The acidic solution is extracted once with dichloromethane and subsequently adjusted to pH 8-9 with cooling in an ice bath using dilute sodium hydroxide solution. The alkaline reaction solution is extracted three times with dichloromethane, the combined organic phases are washed once with water and dried, and the solvent is removed under reduced pressure. The crude product is subsequently fractionally distilled under reduced pressure. 305 g (55% of theory) of a light yellow liquid having a boiling point of 96° C. at 10 mbar are obtained.





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[CH2:11]=O.O.ClCCl.[CH3:17][NH:18][CH3:19]>>[OH:10][C:4]1[C:3]([CH2:17][N:18]([CH3:11])[CH3:19])=[C:2]([F:1])[C:7]([F:8])=[C:6]([F:9])[CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1F)F)O
|
|
Name
|
|
|
Quantity
|
359 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Two
|
Name
|
|
|
Quantity
|
243 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the mixture is stirred at room temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted once with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic phases are dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidic solution is extracted once with dichloromethane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The alkaline reaction solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted three times with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed once with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product is subsequently fractionally distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC(=C(C(=C1CN(C)C)F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
